
Dimethyl 9-oxooctadecanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 9-oxooctadecanedioate is an organic compound with the molecular formula C20H36O5 It is a diester derivative of octadecanedioic acid, featuring a ketone functional group at the 9th position
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 9-oxooctadecanedioate can be synthesized through the malonic ester synthesis method. This involves the deprotonation of a diester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The reaction proceeds through several steps:
Deprotonation: A base (e.g., methoxide) removes the most acidic proton from the ester to form an enolate.
SN2 Reaction: The enolate acts as a nucleophile in an SN2 reaction with an alkyl halide, forming a new C-C bond.
Acidic Hydrolysis: The ester undergoes hydrolysis to give a carboxylic acid.
Decarboxylation: The carboxylic acid undergoes decarboxylation to form an enol.
Tautomerization: The enol tautomerizes back to the carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions. The process includes the reaction of octadecanedioic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the dimethyl ester.
化学反应分析
Types of Reactions
Dimethyl 9-oxooctadecanedioate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Octadecanedioic acid.
Reduction: 9-hydroxy-octadecanedioate.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Dimethyl 9-oxooctadecanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer production.
Biology: Studied for its potential role in metabolic pathways and as a biomarker.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism by which dimethyl 9-oxooctadecanedioate exerts its effects involves its interaction with various molecular targets and pathways. The ketone and ester functional groups allow it to participate in enzymatic reactions, potentially affecting metabolic pathways. Its ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
相似化合物的比较
Similar Compounds
Dimethyl 9-octadecenedioate: Similar structure but with a double bond at the 9th position.
Dimethyl 9-oxoheptadecanedioate: Similar structure but with a shorter carbon chain
属性
CAS 编号 |
40393-43-9 |
|---|---|
分子式 |
C20H36O5 |
分子量 |
356.5 g/mol |
IUPAC 名称 |
dimethyl 9-oxooctadecanedioate |
InChI |
InChI=1S/C20H36O5/c1-24-19(22)16-12-8-4-3-6-10-14-18(21)15-11-7-5-9-13-17-20(23)25-2/h3-17H2,1-2H3 |
InChI 键 |
YIBUWROXNQTGBK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCCCCCCC(=O)CCCCCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


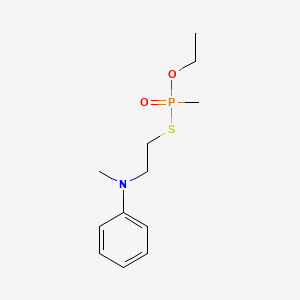
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)

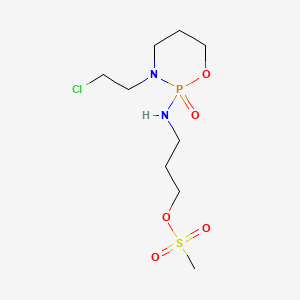

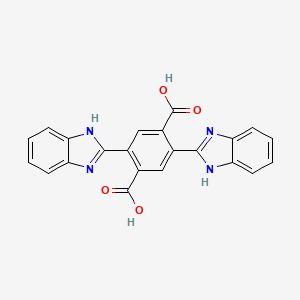
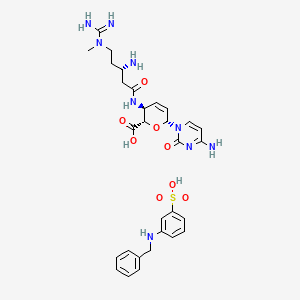
![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
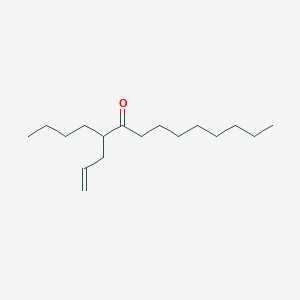
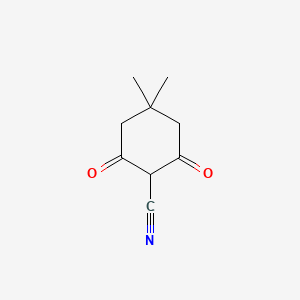
![5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14673500.png)
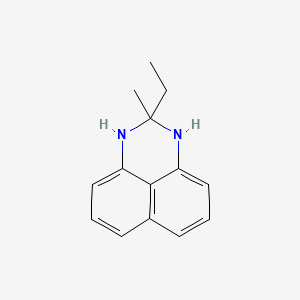
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)

